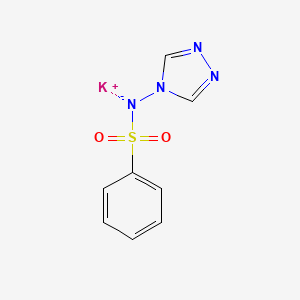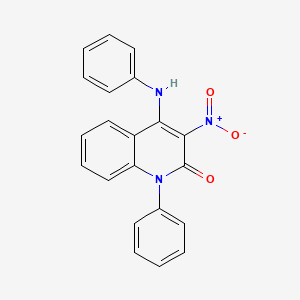
4-anilino-3-nitro-1-phenyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-3-nitro-1-phenyl-2(1H)-quinolinone, commonly known as ANQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in cancer research. ANQ is a highly potent and selective inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Mécanisme D'action
ANQ inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. Topoisomerase II is involved in the unwinding and rewinding of DNA during replication and repair. ANQ binds to the enzyme and prevents it from re-ligating the DNA strand, leading to the formation of a cleaved DNA-topoisomerase II complex. This complex is highly cytotoxic and leads to DNA damage and cell death.
Biochemical and Physiological Effects:
ANQ has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to be effective against multidrug-resistant cancer cells. ANQ has been shown to be non-toxic to normal cells, indicating its potential as a selective anticancer agent. However, further studies are needed to determine the long-term effects of ANQ on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
ANQ has several advantages for lab experiments, including its high potency and selectivity for topoisomerase II. It has also been shown to be effective against multidrug-resistant cancer cells. However, ANQ has several limitations, including its potential toxicity to normal cells and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for research on ANQ. One potential direction is to investigate its potential as a selective anticancer agent. Another potential direction is to investigate its potential as a chemosensitizer, which could enhance the efficacy of other anticancer agents. Further studies are also needed to determine the long-term effects of ANQ on normal cells and to investigate its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
ANQ can be synthesized using a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This is followed by the reaction of N-acetyl-2-aminobenzoic acid with nitric acid and sulfuric acid to form 4-nitro-2-aminobenzoic acid. The final step involves the reaction of 4-nitro-2-aminobenzoic acid with phenylhydrazine and acetic anhydride to form ANQ.
Applications De Recherche Scientifique
ANQ has been extensively studied for its potential applications in cancer research. It has been shown to be a highly potent and selective inhibitor of topoisomerase II, which is involved in DNA replication and repair. ANQ has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to be effective against multidrug-resistant cancer cells.
Propriétés
IUPAC Name |
4-anilino-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21-20(24(26)27)19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21)16-11-5-2-6-12-16/h1-14,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNQIJNVSRLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

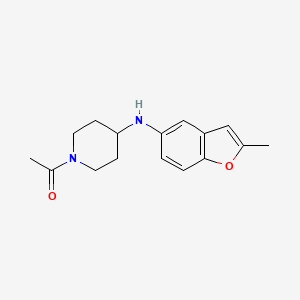
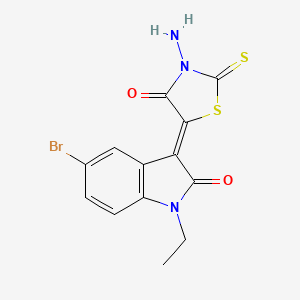
![N-allyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5011031.png)
![{[2-({4-hydroxy-3-[(octadecylamino)carbonyl]-1-naphthyl}oxy)ethyl]thio}acetic acid](/img/structure/B5011033.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5011039.png)
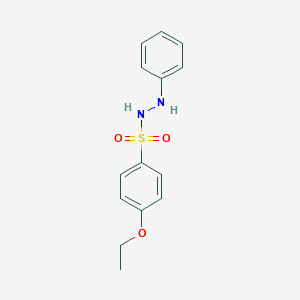
![3-chloro-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzonitrile](/img/structure/B5011053.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)
![2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5011065.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011068.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5011077.png)

![N-(5-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5011092.png)
